molecular formula C14H22NO5- B11523888 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

Cat. No.: B11523888
M. Wt: 284.33 g/mol
InChI Key: OEMDMQKKQJDYFM-UHFFFAOYSA-M
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Description

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate typically involves multiple steps. One common method includes the reaction of a suitable oxazolidinone precursor with a propanoate derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3-(4{H}-1,2,4-triazol-4-yl)-1,3-oxazolidin-2-one: Shares a similar oxazolidinone structure but with a triazole ring.

    Bicyclo[2.2.1]heptan-2-ol, 7-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-1,7-dimethyl-: Contains a bicyclic structure with a hydroxy group

Uniqueness

3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C14H22NO5-

Molecular Weight

284.33 g/mol

IUPAC Name

3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate

InChI

InChI=1S/C14H23NO5/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17/h6,19H,5,7-9H2,1-4H3,(H,16,17)/p-1

InChI Key

OEMDMQKKQJDYFM-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C

Origin of Product

United States

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